6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol
Description
6-Bromotricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-trien-3-ol is a tricyclic organic compound featuring a bromine atom at position 6 and a hydroxyl group at position 2. Its IUPAC name reflects a rigid tricyclic framework with fused cyclohexene and bicyclic moieties, conferring unique steric and electronic properties. The compound’s structure includes a strained bridgehead system, which influences its reactivity and stability. Key identifiers include the molecular formula C₁₂H₁₃BrO, InChI key GRCBPHUNBYTWRP-UHFFFAOYSA-N, and PubChem-derived data .
The bromine substituent enhances electrophilic reactivity, while the hydroxyl group enables hydrogen bonding and participation in acid-base chemistry. This combination makes the compound valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or materials science applications.
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
6-bromotricyclo[6.2.2.02,7]dodeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C12H13BrO/c13-9-5-6-10(14)12-8-3-1-7(2-4-8)11(9)12/h5-8,14H,1-4H2 |
InChI Key |
BETMDZAHHASYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=C(C=CC(=C23)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol typically involves multiple steps, starting from simpler organic compounds. One common approach is the bromination of tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol.
Chemical Reactions Analysis
Types of Reactions
6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-trien-4-ol
5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-4-carbonitrile
- Key Difference : Incorporates nitrogen atoms in the tricyclic framework and a thienyl substituent.
- The thienyl group introduces aromatic conjugation, diverging from the bromine/hydroxyl interplay in the target compound .
Brominated Bicyclic Compounds
7-Bromobicyclo[4.2.0]octa-1,3,5-triene
4-Bromo-1,2-dihydrobenzocyclobutene
- Key Difference : Benzocyclobutene core with bromine at C4.
- Impact : The aromatic benzocyclobutene system exhibits distinct thermal reactivity (e.g., ring-opening polymerization at >200°C), unlike the tricyclic compound’s preference for electrophilic substitution .
Halogen-Substituted Derivatives
6'-Bromo-2',3'-difluorophenacyl bromide
- Key Difference : Contains both bromine and fluorine substituents on a phenacyl backbone.
- Impact : Fluorine’s electronegativity amplifies the bromine’s electron-withdrawing effect, increasing reactivity in nucleophilic aromatic substitution. The tricyclic compound’s bromine instead modulates steric bulk .
Comparative Data Table
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